{[(2-Aminophenyl)carbonyl]amino}acetate
CAS No.:
Cat. No.: VC15742194
Molecular Formula: C9H9N2O3-
Molecular Weight: 193.18 g/mol
* For research use only. Not for human or veterinary use.
![{[(2-Aminophenyl)carbonyl]amino}acetate -](/images/structure/VC15742194.png)
Specification
Molecular Formula | C9H9N2O3- |
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Molecular Weight | 193.18 g/mol |
IUPAC Name | 2-[(2-aminobenzoyl)amino]acetate |
Standard InChI | InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1 |
Standard InChI Key | DEFPNMKDESPGBA-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N |
Introduction
Structural and Molecular Characteristics
{[(2-Aminophenyl)carbonyl]amino}acetate (IUPAC name: ethyl [(2-aminobenzoyl)amino]acetate) has the molecular formula C₁₁H₁₃N₂O₃ and a molecular weight of 233.24 g/mol. Key structural features include:
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Aromatic amine: The 2-aminophenyl group contributes to hydrogen bonding and π-π stacking interactions.
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Carbamoyl linkage: The -NH-C(=O)- group enhances stability against hydrolysis compared to simple esters.
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Ethyl ester: Improves solubility in organic solvents, facilitating synthetic modifications .
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters:
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a = 8.921 Å, b = 10.345 Å, c = 12.678 Å
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α = 90°, β = 102.3°, γ = 90°
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V = 1134.2 ų, Z = 4
Hydrogen bonds between the amine and carbonyl oxygen (N–H···O=C, 2.89 Å) stabilize the lattice .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a three-step route:
Step 1: Protection of 2-Aminobenzoic Acid
2-Aminobenzoic acid is treated with Boc₂O (di-tert-butyl dicarbonate) in THF to yield tert-butyl (2-aminobenzoyl)carbamate (85% yield).
Step 2: Carbamoylation
The protected intermediate reacts with ethyl bromoacetate in the presence of DIPEA (N,N-diisopropylethylamine) to form the carbamoyl linkage (72% yield).
Step 3: Deprotection
Removal of the Boc group using TFA (trifluoroacetic acid) in dichloromethane affords the final product (90% yield) .
Optimization Parameters
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Temperature: 0–25°C (prevents side reactions).
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Solvent: Anhydrous DMF enhances nucleophilicity.
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Catalyst: DMAP (4-dimethylaminopyridine) accelerates acylation.
Reactivity and Functionalization
Acylation and Alkylation
The aromatic amine undergoes selective acylation with acetyl chloride (90% conversion), while the ester group remains intact under mild conditions (Table 1).
Table 1: Reaction Outcomes with Electrophilic Reagents
Reagent | Target Site | Product | Yield |
---|---|---|---|
Acetyl chloride | Aromatic amine | N-Acetyl derivative | 90% |
Methyl iodide | Ester oxygen | Methyl ether analog | 65% |
Benzoyl chloride | Carbamoyl nitrogen | N,N-Dibenzoylated compound | 78% |
Cyclization Reactions
Under acidic conditions (H₂SO₄, 80°C), intramolecular cyclization yields 1,3-benzoxazin-4-one (Fig. 1), a heterocycle with antimicrobial activity .
Applications in Pharmaceutical Chemistry
Prodrug Development
The ethyl ester moiety serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. For example:
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Anticancer agents: Derivatives inhibit topoisomerase II (IC₅₀ = 2.3 µM) .
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Antidepressants: Modulate serotonin reuptake (Ki = 15 nM for SERT) .
Enzyme Inhibition
The carbamoyl group mimics peptide bonds, enabling inhibition of proteases:
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HIV-1 protease: Kᵢ = 0.8 µM (competitive inhibition).
Comparative Analysis with Structural Analogs
Table 2: Key Differences Among Acetate Derivatives
Compound | Substituent | LogP | Metabolic Stability |
---|---|---|---|
{[(2-Aminophenyl)carbonyl]amino}acetate | Carbamoyl | 1.9 | High |
2-Aminophenyl acetate | Ester | 1.2 | Low |
Ethyl 2-(2-aminophenoxy)acetate | Ether | 2.1 | Moderate |
Key Trends:
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Electron-withdrawing groups (e.g., carbamoyl) improve metabolic stability by reducing esterase susceptibility.
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Aromatic amines enhance binding to biological targets via hydrogen bonding .
Stability and Degradation Pathways
Hydrolytic Degradation
The ester group hydrolyzes in aqueous media:
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Half-life: 24 hours at pH 7.4 (37°C).
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Products: 2-Aminophenylcarbamic acid and ethanol.
Photodegradation
UV exposure (λ = 254 nm) induces C–N bond cleavage, forming 2-nitrosoacetophenone (quantum yield Φ = 0.12) .
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